Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine
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Overview
Description
Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have been extensively studied due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Biochemical Pathways
Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine may influence several biochemical pathways. Molecules containing a thiazole ring, like this compound, can behave unpredictably when they enter physiological systems. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
These properties significantly impact the bioavailability of this compound .
Result of Action
It is known that molecules containing a thiazole ring can have a wide range of effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with methoxyamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anti-inflammatory and antitumor properties.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Benzothiazole: Studied for its anticancer activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Biological Activity
Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine is a compound belonging to the thiazole family, which is renowned for its diverse biological activities. Its structure features a methoxy group attached to an ethylidene amine moiety, along with a 2-methyl-1,3-thiazole ring. This unique configuration contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₈H₁₁N₃OS
- Molecular Weight : 172.25 g/mol
The thiazole ring in this compound is pivotal for its biological activity due to the presence of nitrogen and sulfur atoms, which facilitate various reactive interactions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Pathogen | MIC (µM) |
---|---|
Escherichia coli | 8.33 |
Staphylococcus aureus | 5.64 |
Candida albicans | 16.69 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Research indicates that this compound possesses notable anticancer properties. In cell culture studies, it has shown cytotoxic effects against several cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 12.15 |
HCT116 | 10.5 |
HepG2 | 14.0 |
These findings highlight its potential as an anticancer agent, particularly due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
Biochemical Pathways : The compound may modulate various biochemical pathways by interacting with specific enzymes or receptors within cells. Thiazole-containing compounds are known for their ability to influence several signaling pathways related to cell proliferation and apoptosis .
Antioxidant Activity : Preliminary studies suggest that this compound may act as an antioxidant, protecting cells from oxidative stress and damage .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at MIC levels as low as 5.64 µM, demonstrating its potential utility in treating bacterial infections .
Case Study 2: Anticancer Potential
In a comparative study involving several thiazole derivatives, this compound was found to have superior antiproliferative effects against MCF-7 breast cancer cells compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil . The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
Properties
IUPAC Name |
(E)-N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4H,1-3H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYCKIWKRFOIAF-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=NOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C(=N/OC)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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